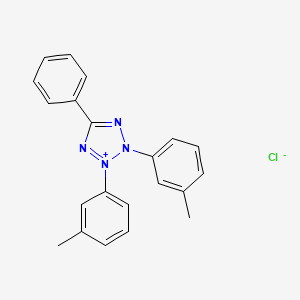

2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride

Description

Early Discoveries and Evolution

The tetrazolium family traces its origins to the 19th century, when Friese (1875) first synthesized formazans by reacting benzene diazonium nitrate with nitro methane. Subsequent work by Von Pechmann and Runge (1894) established methods to oxidize formazans to tetrazolium salts, laying the groundwork for modern tetrazolium chemistry. The 20th century saw expanded applications in histochemistry and cytometry, particularly with the development of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and nitro blue tetrazolium (NBT) for assessing cellular metabolic activity.

Structural Innovations and Derivative Development

2,3-Bis(3-methylphenyl)-5-phenyltetrazolium chloride represents a specialized derivative tailored for enhanced solubility and reactivity. Its methyl-substituted phenyl groups influence electronic properties and steric interactions, distinguishing it from simpler tetrazolium salts like MTT or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). Such modifications enable targeted applications in environments requiring specific redox potentials.

Properties

IUPAC Name |

2,3-bis(3-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4.ClH/c1-16-8-6-12-19(14-16)24-22-21(18-10-4-3-5-11-18)23-25(24)20-13-7-9-17(2)15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAQMINLVCUDPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Coupling

Aryl diazonium salts, derived from 3-methylaniline, react with phenylacetaldehyde in alkaline conditions to form the formazan backbone. For example:

Hydrazone Condensation

Alternative routes involve condensing 3-methylbenzaldehyde with phenylhydrazine to form hydrazones, which are subsequently oxidized to formazans. This method, detailed in CN103980216A, utilizes iodine as an oxidizing agent in methanol, achieving 70–75% yields.

Oxidation of Formazan to Tetrazolium Chloride

The critical step involves oxidizing the formazan to the tetrazolium chloride. The US4143049A patent outlines a high-efficiency protocol using chlorine gas in polar solvents.

Chlorine-Mediated Oxidation

Reaction Setup :

-

Solvent : Absolute ethanol (15–25 mL per gram of formazan).

-

Reactants : Formazan, sodium hydroxide (equimolar), and chlorine gas (1:2–1:5 molar ratio to formazan).

-

Temperature : –5°C to +20°C.

Procedure :

-

Formazan and NaOH are dissolved in ethanol under vigorous agitation.

-

Chlorine gas is bubbled through the solution until the mixture becomes colorless (10–60 minutes).

-

The product, 2H-tetrazolium chloride hydrochloride, is isolated via filtration and washed with ether.

Optimization :

-

Yield Enhancement : Using titanium reactors with turbine agitators reduces reaction time by 50% (e.g., 18 minutes vs. 35 minutes in glassware).

-

Purity : Post-reaction treatment with aqueous ammonia (pH 8) removes iron salts and excess HCl, increasing purity to >96%.

Conversion to Tetrazolium Chloride

The hydrochloride intermediate is converted to the final tetrazolium chloride via alkaline treatment:

-

Alkaline Hydrolysis :

-

Crystallization :

Comparative Analysis of Methodologies

| Parameter | Chlorine Oxidation | Nitrosation |

|---|---|---|

| Yield | 80–86% | 32–40% |

| Reaction Time | 10–60 minutes | 10 hours |

| Purity | 96–98% | 85–90% |

| Scalability | Industrial (titanium reactors) | Laboratory-scale |

Chlorine oxidation outperforms traditional nitrosation methods (e.g., isoamyl nitrite) in both efficiency and scalability.

Challenges and Mitigation Strategies

Byproduct Formation

Resinification, common in older methods, is minimized by:

-

Using absolute ethanol to stabilize intermediates.

-

Maintaining temperatures below 20°C during chlorine addition.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride primarily undergoes reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitution due to the presence of the chloride ion.

Common Reagents and Conditions

Reduction Reactions: Commonly used reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Substitution Reactions: Nucleophiles such as hydroxide ions or amines can react with the chloride ion in aqueous or alcoholic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding hydrazine derivatives, while substitution reactions can yield a variety of substituted tetrazolium salts.

Scientific Research Applications

2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:

Biochemistry: Used in assays to measure cell viability and proliferation. The compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified spectrophotometrically.

Chemistry: Employed as a reagent in various organic synthesis reactions, particularly in the formation of tetrazole derivatives.

Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to interact with biological molecules.

Industry: Used in the development of sensors and other analytical devices due to its electrochemical properties.

Mechanism of Action

The primary mechanism of action of 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride involves its reduction to form a colored formazan product. This reduction is typically catalyzed by cellular enzymes such as dehydrogenases. The compound interacts with these enzymes and accepts electrons, leading to the formation of the formazan product. This process is commonly used to measure cell viability, as the amount of formazan produced is proportional to the number of living cells.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tetrazolium Salts

Substituent Effects on Redox Behavior

- Electron-Withdrawing Groups (e.g., NO₂, F): Nitro groups (BNC) enhance redox sensitivity due to strong electron-withdrawing effects, making BNC suitable for radiation-induced radical detection in gel dosimeters .

- Electron-Donating Groups (e.g., CH₃, C₂H₅): Methyl groups (p-tolyl) reduce redox activity compared to nitro derivatives but improve solubility in organic solvents, facilitating use in biochemical assays .

Application-Specific Performance

- Radiation Dosimetry :

BNC’s nitro groups enable precise dose-rate measurements in gellan gel dosimeters, with formulations optimized for linear response to ionizing radiation . - Microbial Viability Assays :

INT and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are preferred over BNC for bacterial assays due to faster reduction kinetics and lower toxicity . - Enzymatic Studies :

INT acts as both a substrate and inhibitor of NADPH oxidase, highlighting the role of substituents in modulating enzyme interactions .

Stability and Handling Considerations

- Light Sensitivity : Most tetrazolium salts degrade under light exposure; BNC and di(p-tolyl) derivatives require argon storage or light-protected packaging .

- Moisture Sensitivity : Hydrophilic salts like BNC may form hydrates (e.g., BNC hydrate), necessitating anhydrous conditions for precise dosimetry .

Research Findings and Limitations

- Gel Dosimetry Optimization : BNC-based gels achieve <5% dose-rate error when combined with radical scavengers (e.g., propylene glycol) and stabilizers (e.g., polyacrylamide) .

- Comparative Toxicity : Methylparaben, a common preservative in BNC formulations, can interfere with microbial assays, limiting its use in biological systems .

- Synthetic Challenges : Fluorinated derivatives (e.g., 3-fluorophenyl) require specialized purification to avoid byproducts, increasing production costs .

Biological Activity

2,3-Bis(3-methylphenyl)-5-phenyltetrazolium chloride (also known as MTT) is a tetrazolium compound widely used in biological research, particularly in cell viability assays. Its ability to undergo reduction in living cells to form a colored formazan product makes it a valuable tool for assessing cellular metabolic activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of 2,3-bis(3-methylphenyl)-5-phenyltetrazolium chloride is primarily attributed to its reduction by mitochondrial dehydrogenases in viable cells. The reduction process leads to the formation of a purple formazan dye, which can be quantified spectrophotometrically. This property allows researchers to infer cell viability based on the intensity of the color produced.

Key Biochemical Pathways

- Cellular Respiration : The compound is reduced by enzymes involved in the electron transport chain.

- Mitochondrial Function : It serves as an indicator of mitochondrial health and function, as only metabolically active cells can reduce MTT.

Applications in Research

2,3-Bis(3-methylphenyl)-5-phenyltetrazolium chloride is utilized across various fields of biological research:

- Cell Viability Assays : Commonly employed to assess the cytotoxic effects of drugs and other compounds on cultured cells.

- Anticancer Research : Used to evaluate the efficacy of new anticancer agents by measuring their impact on tumor cell lines.

- Neuroscience : Assists in studying neuroprotective effects in neuronal cell cultures.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2,3-bis(3-methylphenyl)-5-phenyltetrazolium chloride:

-

Cytotoxicity Assessment :

A study assessed the cytotoxicity of various compounds against HeLa and MCF-7 cancer cell lines using MTT assays. The results demonstrated that certain synthesized compounds exhibited significant cytotoxic effects with IC50 values lower than those of standard treatments like cisplatin . -

Neuroprotective Effects :

In a study examining neuroprotective agents, 2,3-bis(3-methylphenyl)-5-phenyltetrazolium chloride was used to evaluate the viability of neuronal cells exposed to oxidative stress. The results indicated that compounds providing neuroprotection significantly improved cell survival rates compared to controls.

Data Table: Cytotoxicity Results

Q & A

Q. What are the critical steps in synthesizing 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride with high purity for biochemical assays?

The synthesis involves multi-step reactions starting with hydrazides and hydrazines, followed by cyclization to form the tetrazole ring. Key steps include the elimination of specific functional groups and purification using High-Performance Liquid Chromatography (HPLC) to achieve >98% purity. Reaction conditions (e.g., temperature, solvent selection) must be tightly controlled to avoid byproducts. Post-synthesis, structural validation via NMR and mass spectrometry is essential to confirm integrity .

Q. How does 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride function as a dehydrogenase activity indicator in cell viability assays?

The compound is reduced by cellular dehydrogenases to a colored formazan derivative via a two-electron transfer process. This reduction occurs in metabolically active cells, where NAD(P)H-dependent enzymes catalyze the reaction. The formazan product is quantified spectrophotometrically at 450–500 nm, correlating with viable cell count. Assay optimization requires balancing incubation time (typically 1–4 hours) and compound concentration (10–100 µM) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in dehydrogenase activity assays using this tetrazolium salt?

Discrepancies may arise from:

- Interfering reductants (e.g., ascorbate or thiols in cell lysates) that reduce the compound non-enzymatically.

- pH sensitivity : Optimal activity occurs near pH 7.4; deviations >0.5 units can inhibit enzymes.

- Cell membrane permeability : Use detergents (e.g., digitonin) to permeabilize cells if intracellular dehydrogenases are the target. Control experiments with enzyme inhibitors (e.g., rotenone for mitochondrial complexes) or heat-killed cells are critical to validate specificity .

Q. What advanced techniques are used to characterize the structural and electronic properties of 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride?

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and crystal packing (e.g., disorder analysis in solvent molecules).

- Cyclic voltammetry : Measures redox potentials to assess electron-transfer efficiency.

- DFT calculations : Predict electronic interactions between the tetrazolium core and substituents (e.g., methylphenyl groups). These methods help correlate structure with reactivity in biological systems .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this tetrazolium salt for tailored applications?

- Substituent modulation : Replace phenyl/methyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter reduction potentials.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate tetrazole ring formation. Purity must be re-evaluated via HPLC after structural modifications .

Q. What strategies mitigate photodegradation or instability of the formazan product in long-term assays?

- Light protection : Conduct assays in amber plates or under dim light.

- Antioxidants : Add 0.1% BSA or 1 mM EDTA to stabilize formazan.

- Immediate quantification : Measure absorbance within 30 minutes of reaction termination. Stability tests under varying temperatures (4°C vs. 25°C) are recommended to establish assay windows .

Methodological Tables

Table 1: Key Parameters for Cell Viability Assays Using 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride

| Parameter | Optimal Range | Notes |

|---|---|---|

| Incubation Time | 1–4 hours | Prolonged exposure induces cytotoxicity. |

| Working Concentration | 10–100 µM | Titrate per cell type (e.g., 50 µM for mammalian cells). |

| Detection Wavelength | 450–500 nm | Confirm via absorbance scan. |

| pH | 7.2–7.6 | Use HEPES or phosphate buffers. |

Table 2: Common Pitfalls and Solutions in Synthesis

| Issue | Cause | Solution |

|---|---|---|

| Low Purity (<98%) | Incomplete cyclization | Reflux in DMF with ZnCl₂ catalyst. |

| Byproduct Formation | Side reactions | Use inert atmosphere (N₂/Ar). |

| Poor Solubility | Hydrophobic substituents | Sonicate in warm DMSO. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.